molecular formula C22H22N4O4 B2924275 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105216-47-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2924275
CAS No.: 1105216-47-4
M. Wt: 406.442
InChI Key: WRTUHYHUHWEBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-3-carboxamide core linked to a benzo[d][1,3]dioxol-5-ylmethyl group and a 6-(furan-2-yl)pyridazin-3-yl moiety. The piperidine ring may enhance bioavailability due to its moderate basicity and conformational flexibility .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-22(23-12-15-5-7-19-20(11-15)30-14-29-19)16-3-1-9-26(13-16)21-8-6-17(24-25-21)18-4-2-10-28-18/h2,4-8,10-11,16H,1,3,9,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTUHYHUHWEBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.

  • Molecular Formula : C22H22N4O4
  • Molecular Weight : 406.442 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide

The compound exhibits varied biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Research has shown that it acts as an agonist for the 5-HT_1A receptor, which is crucial for modulating serotonin levels in the brain. This interaction is associated with potential anxiolytic and antidepressant effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage.
Assay TypeIC50 (μM)
DPPH Scavenging12.5
ABTS Scavenging9.8

In Vivo Studies

In vivo studies on animal models have indicated that the compound may possess neuroprotective effects. It was observed to improve cognitive functions in models of induced stress and anxiety.

Case Studies

  • Study on Neuroprotective Effects : A study conducted on mice demonstrated that administration of the compound at a dose of 10 mg/kg significantly improved memory retention in a Morris water maze test compared to control groups .
  • Evaluation of Antidepressant Activity : In another study, the compound was tested for its antidepressant-like effects using the forced swim test. Results indicated a reduction in immobility time, suggesting potential efficacy as an antidepressant .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. Modifications on the piperidine and pyridazine rings have been shown to influence receptor binding affinity and selectivity.

SubstituentEffect on Activity
2-FuranIncreased binding to 5-HT_1A receptor
BenzodioxoleEnhanced antioxidant properties

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure Pyridazine Substituent Molecular Weight Key Features
Target Compound Piperidine-3-carboxamide 6-(furan-2-yl) ~380 (estimated) Furan enhances polarity; benzodioxole aids lipophilicity.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide Piperazine-1-carboxamide 6-cyclopropyl 381.4 Piperazine increases basicity; cyclopropyl improves metabolic stability.
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide Alkyl-linked carboxamide 3-phenyl 377.4 Phenyl group enhances hydrophobicity; keto group introduces hydrogen bonding.

Structural Differences and Implications

  • Core Heterocycle : The target’s piperidine ring (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens) in alters basicity and hydrogen-bonding capacity. Piperidine’s lower basicity may improve blood-brain barrier penetration compared to piperazine .
  • Linker Chemistry : The target’s direct piperidine-pyridazine linkage contrasts with the alkyl chain in , which may confer conformational flexibility and influence target binding kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.